The compound 7-(2,4-dichlorophenyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]pyrazolo[1,5-a]pyrimidine is a complex organic molecule belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound features multiple functional groups, including a dichlorophenyl moiety, a pyrrole ring, and a thiophene structure. The unique combination of these elements contributes to its potential biological activities and applications in medicinal chemistry.
This compound can be classified as a heterocyclic compound, specifically as a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are known for their diverse biological activities, including antitumor and anti-inflammatory properties.
The synthesis of 7-(2,4-dichlorophenyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions that can include cyclization processes and substitution reactions. A common approach involves starting from readily available precursors such as 2-amino-4,6-dichloropyrimidine or similar derivatives.
The molecular formula of the compound is , with a molecular weight of approximately 376.5 g/mol. The structure includes:
The structural data can be represented using various chemical notation systems:
CC1=CC=C(N1C2=C(SC=C2)C3=NN4C(=CC=NC4=C3)C5=CC=CS5)C
DULTWNASUFYLOG-UHFFFAOYSA-N
.The compound can participate in various chemical reactions typical for heterocyclic compounds:
Reactions involving this compound are generally characterized by moderate to high yields depending on reaction conditions and the nature of substituents involved .
Compounds like 7-(2,4-dichlorophenyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]pyrazolo[1,5-a]pyrimidine are known to interact with specific biological targets:
Biochemical assays have shown that related compounds can suppress cytokine production and influence metabolic pathways in cells.
Relevant analyses often include spectral data (NMR, IR) confirming structural integrity post-synthesis .
7-(2,4-dichlorophenyl)-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]pyrazolo[1,5-a]pyrimidine has potential applications in:
The exploration of this compound's properties continues to be an active area of research within medicinal chemistry and drug development.
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4